Fmoc-l-dap(octanoyl)-oh
Description
Contextualizing Unnatural Amino Acids in Contemporary Peptide and Protein Science
Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. sigmaaldrich.comcpcscientific.com They can be either naturally occurring compounds not found in proteins or purely synthetic molecules. cpcscientific.com The introduction of UAAs into peptides or proteins is a powerful strategy in medicinal chemistry and drug discovery. scispace.com This is because UAAs can significantly modify the physicochemical properties of the resulting molecules, leading to enhanced stability, improved target selectivity, and increased biological activity. acs.org
By incorporating UAAs, researchers can design peptides and proteins with unique three-dimensional structures and functionalities. sigmaaldrich.com This allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties such as better in vivo stability and oral absorption. sigmaaldrich.com The structural diversity offered by UAAs provides a versatile toolkit for developing new therapeutic agents and molecular probes to better understand biological systems. sigmaaldrich.comscispace.com
The Role of Orthogonally Protected Diaminopropionic Acid Derivatives
Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups. In the context of peptide synthesis, it is often necessary to protect these amino groups to control which one reacts during the peptide chain elongation. This is where orthogonal protection comes into play. Orthogonal protecting groups are different types of protecting groups that can be removed under distinct chemical conditions without affecting each other. organic-chemistry.orgtudublin.ie
The use of orthogonally protected Dap derivatives, such as those with Fmoc and other protecting groups like Alloc or Boc, is crucial for solid-phase peptide synthesis (SPPS). tudublin.ieiris-biotech.de This strategy allows for the selective deprotection and subsequent modification of one amino group while the other remains protected. For example, the Fmoc group is base-labile and can be removed under mild basic conditions, while an acid-labile group like Boc or a palladium-cleavable group like Alloc on the side chain remains intact. iris-biotech.deresearchgate.net This orthogonal approach enables the synthesis of complex peptide structures, including branched and cyclic peptides, and the introduction of specific modifications at precise locations within the peptide sequence. tudublin.ieiris-biotech.de
Significance of the Octanoyl Moiety in Fmoc-L-Dap(Octanoyl)-OH for Lipophilicity and Biofunctionalization
The octanoyl group is an eight-carbon acyl chain attached to the side-chain amino group of the diaminopropionic acid core in this compound. This lipidic tail plays a crucial role in modifying the properties of peptides into which it is incorporated.
Lipophilicity: Lipophilicity, often expressed as the partition coefficient (logP or logD), is a critical physicochemical property that influences a molecule's solubility, membrane permeability, and binding affinity. explorationpub.comrsc.org The introduction of the octanoyl moiety significantly increases the lipophilicity of the amino acid and, consequently, of the peptide it is part of. explorationpub.com This increased lipophilicity can enhance the interaction of the peptide with biological membranes and hydrophobic pockets of target proteins. explorationpub.comnih.gov Computational models and experimental methods are used to predict and measure the lipophilicity of peptides, and the contribution of specific residues like Dap(octanoyl) can be estimated to guide the design of peptides with desired properties. nih.govchemrxiv.org
Biofunctionalization: The octanoyl group can also be considered a form of biofunctionalization. By attaching this lipid chain, the resulting lipopeptide can exhibit improved biological activities. For instance, increased lipophilicity can lead to better cell penetration and interaction with intracellular targets. This strategy is employed in the development of various therapeutic peptides, including those with antimicrobial or anticancer properties. The octanoyl chain can mimic natural lipidation, a post-translational modification that often directs proteins to membranes and facilitates their biological function.
Compound Information Table
| Compound Name | Abbreviation |
| Nα-Fmoc-Nβ-Octanoyl-2,3-Diaminopropionic Acid | This compound |
| Fluorenylmethyloxycarbonyl | Fmoc |
| 2,3-Diaminopropionic Acid | Dap |
| tert-Butyloxycarbonyl | Boc |
| Allyloxycarbonyl | Alloc |
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 1423018-04-5 | iris-biotech.dechempep.com |
| Molecular Formula | C26H32N2O5 | iris-biotech.desigmaaldrich.com |
| Molecular Weight | 452.54 g/mol | iris-biotech.de |
| Purity | ≥ 99% | iris-biotech.de |
| Enantiomeric Purity | ≥ 99.9% | iris-biotech.de |
| Storage Temperature | 2-8°C | iris-biotech.de |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(octanoylamino)propanoic acid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153866 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-04-5 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advancements in the Synthesis of Fmoc L Dap Octanoyl Oh and Its Congeners
Stereoselective Synthesis of 2,3-Diaminopropionic Acid Scaffolds
The stereoselective synthesis of the 2,3-diaminopropionic acid (Dap) core is fundamental to obtaining enantiomerically pure Fmoc-L-Dap(octanoyl)-OH. A prevalent strategy involves the use of the chiral pool, starting from readily available and enantiomerically pure amino acids such as L-serine or L-asparagine.
One effective method commences with N-α-Fmoc-L-asparagine. The side-chain amide is subjected to a Hofmann rearrangement, a classic organic reaction that converts amides into primary amines with the loss of a carbon atom, to yield N-α-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH). This transformation preserves the stereochemistry at the α-carbon.
Alternatively, L-serine serves as a versatile starting material. The synthetic route typically involves the conversion of the side-chain hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an azide (B81097) anion. Subsequent reduction of the azide furnishes the β-amino group. Orthogonal protection of the α- and β-amino groups is crucial for selective derivatization. For instance, the α-amino group can be protected with the Fmoc group, while the β-amino group is temporarily protected with a group that can be selectively removed to allow for acylation.
A notable advancement in this area is the development of enzymatic and catalytic asymmetric syntheses, which offer high enantioselectivity and milder reaction conditions. For example, rhodium-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates has proven to be a highly efficient route to chiral α,β-diaminopropionic acid derivatives. nih.gov
| Starting Material | Key Transformation | Resulting Scaffold | Stereochemical Outcome |
| N-α-Fmoc-L-Asparagine | Hofmann Rearrangement | N-α-Fmoc-L-2,3-diaminopropionic acid | Retention of configuration |
| L-Serine | Hydroxyl to Azide Conversion, followed by Reduction | L-2,3-diaminopropionic acid | Dependent on reaction stereospecificity |
| α,β-Diamidoacrylates | Rh-DuPhos-catalyzed Asymmetric Hydrogenation | Chiral α,β-diaminopropanoic acid derivatives | High enantioselectivity |
Derivatization Strategies for this compound
The synthesis of this compound requires the selective acylation of the β-amino group of the Dap scaffold. This is achieved through carefully planned derivatization strategies that rely on orthogonal protecting groups.
Installation of the Octanoyl Side Chain
The installation of the octanoyl side chain is typically accomplished by reacting N-α-Fmoc-L-2,3-diaminopropionic acid with octanoyl chloride or an activated form of octanoic acid. The key to this step is the selective acylation of the β-amino group in the presence of the α-amino group, which is protected by the Fmoc moiety. This selectivity is generally high due to the greater nucleophilicity of the primary β-amino group compared to the carbamate-protected α-amino group. The reaction is usually carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloric acid formed during the reaction.
In a typical procedure, Fmoc-L-Dap-OH is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Octanoyl chloride and DIEA are then added, and the reaction is stirred until completion. Purification is typically achieved by chromatography.
Optimization of Protecting Group Chemistry for Fmoc and Octanoyl Moieties
The stability of the N-β-octanoyl group is a critical factor. Studies on the synthesis of ghrelin, a peptide that contains an O-octanoyl group on a serine residue, have shown that the ester linkage is stable to the final trifluoroacetic acid (TFA) cleavage step in Fmoc/tBu-based SPPS. nih.gov While an amide bond is generally more robust than an ester bond, it is still essential to ensure its stability throughout the multiple cycles of Fmoc deprotection. Research indicates that the N-β-acyl group is stable under standard SPPS conditions.
For more complex syntheses involving multiple functional groups, additional orthogonal protecting groups may be necessary. For example, if other side-chain modifications are required, protecting groups such as tert-butyloxycarbonyl (Boc), which is acid-labile, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed by hydrazine, can be employed. sigmaaldrich.comsigmaaldrich.com This allows for selective deprotection and modification of different parts of the peptide while the octanoyl group remains intact.
Application of this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS to introduce a lipid moiety into a peptide chain. This is particularly relevant for the synthesis of lipopeptides, which often exhibit enhanced biological activity and improved pharmacokinetic properties.
Integration Protocols and Coupling Efficiency in Complex Peptide Assembly
The incorporation of this compound into a growing peptide chain on a solid support follows standard SPPS protocols. peptide.comdu.ac.in The carboxylic acid of the lipoamino acid is activated using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, or with uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chempep.com
The coupling efficiency of this compound can be influenced by several factors, including the steric hindrance posed by the bulky Fmoc group and the octanoyl chain, as well as the nature of the N-terminal amino acid of the resin-bound peptide. In cases of difficult couplings, strategies such as double coupling (repeating the coupling step), using more potent activating reagents, or elevating the temperature can be employed to drive the reaction to completion. Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) (Kaiser) test is crucial to ensure complete acylation of the free amine. gyrosproteintechnologies.com
The presence of the lipophilic octanoyl chain can sometimes lead to aggregation of the growing peptide chain on the solid support, particularly in longer or more hydrophobic sequences. nih.gov This can hinder subsequent coupling and deprotection steps. To mitigate this, the use of chaotropic salts, special solvent mixtures (e.g., containing N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO)), or the incorporation of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on a preceding amino acid can be beneficial.
Comparative Synthetic Methodologies for Related Nβ-Acylated Diaminopropionic Acid Derivatives (e.g., Fmoc-L-Dap(Alloc)-OH, Fmoc-L-Dap(Ns)-OH, Fmoc-L-Dap(Boc)-OH, Fmoc-Dap(Ac)-OH)
The synthesis of Nβ-acylated L-2,3-diaminopropionic acid (L-Dap) derivatives is fundamental for their application as building blocks in solid-phase peptide synthesis (SPPS). The choice of the Nβ-acyl group is critical as it dictates the deprotection strategy and allows for orthogonal chemical manipulations during the synthesis of complex peptides. The methodologies for introducing common Nβ-protecting groups such as Alloc (allyloxycarbonyl), Ns (2-nosyl or o-nitrobenzenesulfonyl), Boc (tert-butoxycarbonyl), and Ac (acetyl) onto the Nα-Fmoc protected Dap scaffold share common principles but differ in reagents, reaction conditions, and the specific applications they enable.
A common synthetic pathway to these derivatives involves the selective acylation of the β-amino group of Nα-Fmoc-L-Dap-OH. This requires reaction conditions that favor modification of the more nucleophilic side-chain amine over the α-amine, which is already protected by the Fmoc group. Alternative strategies may begin from different precursors, such as Nα-Fmoc-O-tert-butyl-D-serine, to generate the protected Dap framework. dntb.gov.ua
Fmoc-L-Dap(Boc)-OH
The synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid is a standard procedure in peptide chemistry. sigmaaldrich.com This derivative is widely used in Fmoc-based SPPS. sigmaaldrich.com The Boc group provides acid-labile protection for the side-chain amine, which is orthogonal to the base-labile Fmoc group protecting the α-amine. The synthesis typically involves the reaction of Nα-Fmoc-L-Dap-OH with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as sodium bicarbonate or triethylamine, in an aqueous-organic solvent mixture. The Boc group is stable to the piperidine (B6355638) solutions used for Fmoc removal but can be cleaved with moderate to strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin. This orthogonality makes Fmoc-L-Dap(Boc)-OH a versatile building block for the synthesis of linear peptides. sigmaaldrich.compeptide.com
Fmoc-L-Dap(Alloc)-OH
The Nβ-allyloxycarbonyl (Alloc) protecting group offers an alternative orthogonal protection strategy. iris-biotech.de The synthesis of Fmoc-L-Dap(Alloc)-OH involves the acylation of the β-amino group of Nα-Fmoc-L-Dap-OH with allyl chloroformate (Alloc-Cl) under basic conditions. The Alloc group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. iris-biotech.deiris-biotech.de Its removal is achieved under very mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like tributyltin hydride or phenylsilane. iris-biotech.deuci.edu This unique cleavage condition allows for selective deprotection of the Dap side chain on-resin, enabling further modifications such as lactam bridge formation for cyclic peptides or side-chain labeling. iris-biotech.de
Fmoc-L-Dap(Ns)-OH
The 2-nosyl (Ns) group provides another layer of orthogonality. It is introduced by reacting Nα-Fmoc-L-Dap-OH with 2-nitrobenzenesulfonyl chloride in the presence of a base. The Ns group is highly electron-withdrawing, which reduces the nucleophilicity of the protected nitrogen. This property can be exploited in specific synthetic strategies. iris-biotech.de A key advantage of the Ns group is its susceptibility to cleavage by nucleophiles, typically thiols (e.g., β-mercaptoethanol or thiophenol) in the presence of an organic base. This deprotection method is orthogonal to the removal of Fmoc, Boc, and Alloc groups. Furthermore, the Ns-protected amine can be alkylated under Mitsunobu conditions, allowing for the synthesis of Nβ-alkylated Dap residues within a peptide sequence. This makes Fmoc-L-Dap(Ns)-OH a valuable tool for synthesizing complex cyclic peptides and peptidomimetics. iris-biotech.de
Fmoc-Dap(Ac)-OH
The Nβ-acetyl (Ac) group represents a simple and robust acyl modification. It is typically installed by treating Nα-Fmoc-L-Dap-OH with acetic anhydride (B1165640) or acetyl chloride. Unlike the protecting groups discussed above, the acetyl group is generally not intended for removal during standard SPPS protocols due to its high stability, effectively capping the side-chain amine permanently. Fmoc-Dap(Ac)-OH is used when the final peptide structure requires a neutral, acetylated side-chain amine. biosynth.com
The following table provides a comparative summary of the synthetic features and deprotection conditions for these Nβ-acylated diaminopropionic acid derivatives.
| Derivative Name | Nβ-Acyl Group | Typical Acylating Reagent | Deprotection Conditions | Key Features and Applications |
|---|---|---|---|---|
| Fmoc-L-Dap(Boc)-OH | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Standard orthogonal protection in Fmoc-SPPS for linear peptides. sigmaaldrich.compeptide.com |
| Fmoc-L-Dap(Alloc)-OH | Alloc (allyloxycarbonyl) | Allyl chloroformate (Alloc-Cl) | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) and scavenger. iris-biotech.de | Orthogonal to Fmoc and Boc groups; enables on-resin side-chain modification and cyclization. iris-biotech.deiris-biotech.de |
| Fmoc-L-Dap(Ns)-OH | Ns (2-nitrobenzenesulfonyl) | 2-nitrobenzenesulfonyl chloride (Ns-Cl) | Nucleophilic cleavage (e.g., thiols like β-mercaptoethanol). iris-biotech.de | Fully orthogonal protection; facilitates side-chain N-alkylation via Mitsunobu reaction. iris-biotech.de |
| Fmoc-Dap(Ac)-OH | Ac (acetyl) | Acetic anhydride or Acetyl chloride | Generally stable/non-removable under SPPS conditions. | Used for creating permanently acetylated side chains in peptides. biosynth.com |
Advanced Applications of Fmoc L Dap Octanoyl Oh in Peptide and Bioconjugate Chemistry
Engineering of Peptides with Enhanced Lipophilic Characteristics
Modulation of Membrane Permeability and Cellular Uptake
The octanoyl chain can intercalate into the hydrophobic core of the lipid bilayer, a process that can facilitate the peptide's translocation into the cytoplasm. The mechanisms of cellular uptake for such modified peptides are often complex and can involve direct membrane penetration or endocytic pathways. nih.govmdpi.com Studies with various cell-penetrating peptides (CPPs) have shown that lipidation can significantly augment their intracellular delivery capabilities. mdpi.com While direct experimental data for peptides solely modified with Fmoc-L-Dap(octanoyl)-OH is limited, the principles established with other lipidated peptides suggest a similar enhancement in cellular uptake. The degree of uptake can be influenced by factors such as the number and position of the lipidated residues within the peptide sequence. nih.gov
Table 1: Influence of Lipidation on Peptide Properties
| Property | Effect of Lipidation | Rationale |
| Membrane Permeability | Increased | The hydrophobic lipid tail interacts favorably with the lipid bilayer of the cell membrane, facilitating passage. |
| Cellular Uptake | Generally Increased | Enhanced membrane interaction can lead to higher rates of internalization through various mechanisms, including endocytosis and direct translocation. mdpi.comnih.gov |
| Hydrophilicity | Decreased | The addition of a hydrocarbon chain reduces the overall polarity of the peptide. |
| Self-Assembly | Can be induced | The amphipathic nature of lipidated peptides can drive the formation of micelles or other nanostructures. |
Influence on Peptide Stability and Bioavailability
Peptides administered in vivo are susceptible to rapid degradation by proteases, leading to a short plasma half-life and reduced bioavailability. nih.gov Lipidation offers a protective shield against enzymatic cleavage. The bulky octanoyl group can sterically hinder the approach of proteases to the peptide backbone, thereby increasing its metabolic stability. nih.govku.edu
Functionalization and Site-Specific Bioconjugation
The unique structure of this compound, with its orthogonally protected α-amino group (Fmoc) and acylated side-chain amino group, makes it a versatile component for the synthesis of more complex biomolecules.
Development of Peptide-Based Probes and Conjugates Utilizing this compound
The octanoyl side chain of this compound can serve as a handle for the non-covalent attachment of peptides to lipid-based drug delivery systems, such as liposomes or micelles. This "lipid anchoring" can be used to decorate the surface of nanocarriers with targeting peptides, enhancing their delivery to specific cells or tissues. nih.gov
Moreover, while the octanoyl group itself is not typically used for direct chemical conjugation, its lipophilic nature is crucial for the development of probes designed to interact with or insert into cell membranes. For instance, a fluorescent dye could be attached elsewhere in the peptide sequence, and the octanoyl group would serve to localize the probe to the lipid bilayer, enabling studies of membrane dynamics or receptor interactions. mdpi.com The solid-phase synthesis of such lipidated peptides is a well-established methodology. nih.gov
Strategies for Orthogonal Coupling (e.g., in "Click Chemistry" with suitable Dap derivatives like Fmoc-L-Dap(Poc)-OH)
Orthogonal protection strategies are fundamental to modern peptide chemistry, allowing for the selective modification of different functional groups within the same molecule. chempep.com While the octanoyl group on this compound is attached via a stable amide bond and is not intended for further chemical reaction, the Dap scaffold is ideal for introducing a wide range of functionalities for orthogonal coupling.
For example, a different derivative, Fmoc-L-Dap(Poc)-OH, where the side chain is protected with a propargyloxycarbonyl (Poc) group, is an excellent building block for "click chemistry." The terminal alkyne of the Poc group can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized molecule. This allows for the precise, site-specific conjugation of peptides to other molecules, such as imaging agents, polymers, or other peptides, without affecting other functional groups in the peptide sequence.
The principle of orthogonality is further exemplified by other commercially available Fmoc-Dap derivatives:
Fmoc-L-Dap(Alloc)-OH: The allyloxycarbonyl (Alloc) group is labile to palladium catalysts, offering a deprotection scheme that is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.
Fmoc-L-Dap(Ns)-OH: The 2-nitrobenzenesulfonyl (Nosyl) group can be selectively removed under mild reducing conditions, providing another avenue for orthogonal functionalization of the Dap side chain. iris-biotech.de
Table 2: Orthogonally Protected Fmoc-Dap Derivatives for Bioconjugation
| Compound | Side-Chain Protecting Group | Cleavage Condition | Potential Application |
| Fmoc-L-Dap(Poc)-OH | Propargyloxycarbonyl (Poc) | - | Copper-catalyzed or copper-free "click chemistry" |
| Fmoc-L-Dap(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Orthogonal side-chain deprotection for further modification |
| Fmoc-L-Dap(Ns)-OH | 2-Nitrobenzenesulfonyl (Ns) | Mild reducing agents (e.g., thiols) | On-resin cyclization or N-alkylation iris-biotech.de |
| Fmoc-L-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | Mild acid (e.g., TFA) | Standard orthogonal protection in Fmoc-SPPS |
Design of Complex Peptide Architectures and Macrocycles
The ability to introduce branching and cyclization is critical for stabilizing peptide secondary structures and mimicking the complex architectures of natural bioactive peptides. This compound and its Dap-based congeners are valuable tools for constructing such intricate structures.
The bifunctional nature of the Dap side chain (after deprotection) allows it to be used as a branching point in a peptide sequence. For example, after incorporating Fmoc-L-Dap(Boc)-OH into a growing peptide chain and removing the Fmoc group, the synthesis can be continued on the α-amino group. Later, the Boc group on the Dap side chain can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched or dendritic peptide. google.com The use of this compound in such a scheme would additionally confer lipophilicity to the branching point.
Furthermore, Dap derivatives are frequently employed in peptide macrocyclization. nih.gov This can be achieved by forming a lactam bridge between the side-chain amino group of a Dap residue and the C-terminus of the peptide or the side chain of an acidic amino acid (e.g., Asp or Glu). nih.gov Such cyclization constrains the peptide's conformation, which can lead to increased receptor binding affinity, enhanced stability, and improved pharmacokinetic properties. The incorporation of this compound into a macrocyclic peptide would result in a conformationally restrained, lipophilic structure, a combination of features often sought in peptide drug design.
Incorporation into Branched Peptides and Multivalent Systems
There is no specific data available in the scientific literature detailing the incorporation of this compound into branched peptides or multivalent systems. While diaminopropionic acid derivatives are generally used for creating branched structures, and lipidation is known to enhance the efficacy of molecules like peptide dendrimers, specific examples and research findings for this particular compound are absent.
Contribution to Macrocyclization Strategies in Therapeutically Relevant Peptides
No research findings were identified that describe a direct role or contribution of this compound to macrocyclization strategies in the synthesis of therapeutic peptides. While lipidated cyclic peptides are an important class of therapeutic candidates, the specific use of this reagent in the cyclization process has not been documented in the available literature.
Research Paradigms and Biological Applications of Fmoc L Dap Octanoyl Oh Derivatives
Development of Peptide-Based Therapeutics and Diagnostic Agents
The versatility of Fmoc-L-Dap(octanoyl)-OH has been leveraged in the design and synthesis of peptide-based molecules with therapeutic and diagnostic potential. Its unique structure allows for its incorporation into peptides to modulate their pharmacological properties and to develop targeted drug delivery systems.
Rational Design of Drug Candidates with Improved Pharmacological Profiles
The rational design of drug candidates involves the strategic modification of molecules to enhance their therapeutic efficacy and pharmacokinetic properties. The incorporation of this compound into peptide sequences is a strategy that can be employed to improve their pharmacological profiles. The octanoyl group can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes and improve its metabolic stability by protecting it from enzymatic degradation. While specific examples detailing the broad use of this compound for this purpose are not extensively documented, the principles of peptide-based drug design support its potential in this area.
Mechanistic Studies of Enzyme-Substrate Interactions (e.g., Ghrelin O-Acyltransferase (GOAT) Studies with Dap-Ghrelin Analogs)
A significant application of Dap(octanoyl) derivatives has been in the study of Ghrelin O-Acyltransferase (GOAT), an enzyme responsible for the octanoylation of the hormone ghrelin. This post-translational modification is crucial for ghrelin's biological activity, which includes the regulation of appetite and growth hormone release.
Research has demonstrated that substituting the serine at position 3 of ghrelin with an octanoylated L-2,3-diaminopropionic acid (Dap) residue results in a potent inhibitor of GOAT. unibo.itchempep.com The native ester linkage in octanoyl-ghrelin is replaced by a more stable amide bond in the Dap-containing analog. unibo.it This modification has been shown to enhance the inhibitory potency of ghrelin analogs by as much as 45-fold. unibo.it These findings are critical for understanding the enzyme-substrate interactions of GOAT and for the development of therapeutic agents targeting metabolic disorders. chempep.comrsc.org
| Compound | Modification | Inhibitory Potency (IC50) |
|---|---|---|
| Octanoyl Ghrelin (1-5)-NH2 | Native sequence with octanoylated Serine-3 | ~7 µM |
| [Dap3]octanoyl-ghrelin (1-5)-NH2 | Serine-3 replaced with octanoylated Diaminopropionic acid | ~1 µM |
Role in Targeted Drug Delivery Systems (e.g., Peptide-Drug Conjugates, Antibody-Drug Conjugates)
Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are innovative therapeutic strategies that utilize the specificity of peptides or antibodies to deliver cytotoxic drugs directly to target cells, thereby minimizing off-target effects. nih.govmdpi.com The bifunctional nature of molecules like this compound makes them potentially useful as linkers in these conjugates. The Dap backbone can be incorporated into a peptide chain, while the octanoyl group could be used to attach a therapeutic agent.
While there is a significant body of research on the development of PDCs and ADCs for various diseases, the specific application of this compound as a linker or component in these systems is not yet widely reported in scientific literature. mdpi.comnih.gov However, the chemical properties of this compound suggest its potential for future exploration in the design of novel targeted drug delivery platforms.
Investigation in Biomaterial Science and Supramolecular Assemblies
The amphiphilic character of this compound, arising from the hydrophobic Fmoc and octanoyl groups and the hydrophilic amino acid backbone, makes it a candidate for the construction of self-assembling biomaterials.
Self-Assembly Behavior of this compound and Related Amphiphilic Peptides
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into a variety of nanostructures. rsc.orgresearchgate.net This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov The introduction of an octanoyl chain in this compound adds another hydrophobic element, which is expected to significantly influence its self-assembly behavior.
Amphiphilic molecules, such as this compound, can self-assemble in aqueous environments to form structures that minimize the exposure of their hydrophobic parts to water. nih.gov While specific studies on the self-assembly of this compound are limited, the general principles of amphiphilic peptide self-assembly suggest that it would form ordered supramolecular structures. rsc.orgresearchgate.net
Formation of Nanostructures and Hydrogels
The self-assembly of Fmoc-derivatized peptides often leads to the formation of nanofibers, which can entangle to form a three-dimensional network characteristic of a hydrogel. nih.govcnr.it These hydrogels have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture. nih.gov
The gelation properties of Fmoc-amino acids are highly dependent on the specific amino acid side chain and the environmental conditions such as pH and temperature. unibo.it The presence of the octanoyl group in this compound is likely to enhance the hydrophobic interactions, which could favor the formation of stable nanostructures and hydrogels at lower concentrations compared to non-acylated Fmoc-amino acids. Further research is needed to fully characterize the nanostructures and hydrogels that can be formed from this compound and to explore their potential applications in biomaterials science.
| Compound Name |
|---|
| This compound |
| Ghrelin |
| Ghrelin O-Acyltransferase (GOAT) |
| L-2,3-diaminopropionic acid (Dap) |
| Fmoc-L-Dap(Boc)-OH |
| Fmoc-D-Dap(Aloc)-OH |
Surface Engineering for Biomedical Devices and Coatings
The development of advanced coatings for biomedical devices is crucial to prevent implant-associated infections and improve biocompatibility. Derivatives of this compound are investigated for their potential in creating functionalized surfaces with antimicrobial properties. The strategy leverages the self-assembling nature of Fmoc-peptides and the antimicrobial potential of lipoamino acids.
The Fmoc group, due to its aromatic nature, can induce the self-assembly of peptide structures into nanofibers and hydrogels through π-π stacking interactions. This property is harnessed to form stable coatings on various substrates. When incorporated into a peptide sequence, this compound can contribute to the formation of such self-assembled structures. The octanoyl chain, a hydrophobic lipid moiety, can orient itself to create a lipophilic environment, which can be disruptive to bacterial membranes.
Research on related molecules has demonstrated the efficacy of this approach. For instance, self-assembling Fmoc-tripeptides have been used to create hydrogel coatings that fully inhibit the growth of Gram-positive bacteria like Staphylococcus aureus. nih.gov The resulting coatings form fibrillary nanostructures that act as a barrier to bacterial colonization. nih.gov Similarly, other studies have focused on covalently attaching antimicrobial peptides (AMPs) to surfaces like titanium, a common material for dental and orthopedic implants, to reduce bacterial viability and biofilm formation. usuhs.eduproquest.comresearchgate.netfao.org
Peptides rich in 2,3-diaminopropionic acid (Dap) have been designed to exhibit pH-responsive behavior, which can be exploited for targeted antimicrobial action in the acidic microenvironment of an infection site. nih.gov The incorporation of a Dap residue in a peptide coating could therefore offer an intelligent design feature. The combination of the Fmoc-driven self-assembly, the cationic potential of the Dap side chain, and the membrane-disrupting capability of the octanoyl group in derivatives of this compound presents a promising strategy for developing robust, multifunctional antimicrobial surfaces.
| Feature | Role in Surface Coating | Relevant Research Findings |
| Fmoc Group | Promotes self-assembly into nanofibers and hydrogels via π-π stacking. | Forms stable coatings that can act as a physical barrier to bacteria. nih.gov |
| Dap Residue | Can be protonated, providing a positive charge. Allows for pH-responsive behavior. | Can be manipulated to tune the functional pH response for optimal activity. nih.gov |
| Octanoyl Chain | Introduces hydrophobicity, enhancing interaction with and disruption of bacterial cell membranes. | Lipidic modifications are a common strategy in designing potent antimicrobial peptides. |
Exploration in Neuroscience and Neuropharmacology
In the field of neuroscience, understanding the intricate interactions between ligands and their receptors is fundamental for drug development. The unique structural components of this compound make its derivatives useful for synthesizing modified peptides to probe these interactions and modulate neurological pathways.
The octanoyl group is of particular significance in neuropharmacology. A prime example is the hormone ghrelin, an octanoylated peptide that plays a crucial role in regulating appetite and other neurological processes. nih.gov The octanoyl modification on a serine residue is essential for ghrelin's ability to bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a). ibmmpeptide.compnas.orgpnas.orgresearchgate.net This lipid chain is believed to insert into a hydrophobic pocket of the receptor, stabilizing the peptide-receptor complex and initiating downstream signaling. ibmmpeptide.compnas.org
By incorporating this compound into a peptide sequence, researchers can synthesize novel peptide analogues with a built-in lipid component. This allows for the systematic investigation of how lipidation affects receptor binding affinity and specificity. For example, a synthetic peptide designed to target a specific G protein-coupled receptor (GPCR) in the brain could be synthesized with and without the octanoyl-Dap residue to directly assess the contribution of the lipid chain to its pharmacological activity. The Fmoc protecting group facilitates the straightforward synthesis of such peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Table of Findings on Octanoylation in Receptor-Ligand Interactions
| Peptide/Molecule | Receptor | Role of Octanoyl Group | Key Finding |
|---|---|---|---|
| Ghrelin | Growth Hormone Secretagogue Receptor (GHS-R1a) | Essential for binding and activation | Forms a hydrophobic core that promotes access to the receptor's ligand-binding pocket. ibmmpeptide.compnas.org |
| Synthetic Peptide Analogues | Various Neurological GPCRs | To enhance binding affinity and/or specificity | The lipid moiety can anchor the peptide to the cell membrane or interact with hydrophobic pockets in the receptor. |
The ability to synthesize lipidated peptides using building blocks like this compound also opens avenues for investigating the modulation of neurological pathways. The blood-brain barrier (BBB) is a significant obstacle for many potential neurotherapeutics. The addition of a lipid moiety like an octanoyl chain can increase the lipophilicity of a peptide, potentially enhancing its ability to cross the BBB and reach its target in the central nervous system.
Furthermore, by creating peptides that can effectively mimic or block the actions of endogenous lipidated signaling molecules, researchers can probe the function of specific neurological circuits. For instance, a synthetic octanoylated peptide antagonist could be used to block a receptor that is normally activated by an endogenous lipidated ligand, allowing for the study of the physiological consequences of inhibiting that particular pathway. The precise chemical control offered by using a building block like this compound is critical for designing such specific molecular tools.
These studies contribute to a deeper understanding of how post-translational modifications like acylation influence neuronal signaling and provide a basis for the rational design of new drugs for neurological disorders.
Advanced Characterization Techniques and Computational Approaches in Fmoc L Dap Octanoyl Oh Research
Spectroscopic Methods for Structural and Conformational Analysis of Peptides Incorporating Fmoc-L-Dap(Octanoyl)-OH
Spectroscopic techniques are foundational in the characterization of this compound and peptides derived from it. They provide detailed information on the molecule's covalent structure, purity, and the non-covalent interactions that govern its conformational behavior and self-assembly.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for analyzing the conformation of peptides that contain this residue. researchgate.netdntb.gov.ua A comprehensive NMR analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1D NMR (¹H and ¹³C):
¹H NMR: Provides information on the number and type of protons in the molecule. The spectrum for this compound would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the methine and methylene protons of the diaminopropionic acid backbone, and the aliphatic protons of the octanoyl chain, including the terminal methyl group (around 0.8-0.9 ppm). rsc.org
¹³C NMR: Reveals the chemical environment of each carbon atom. researchgate.net Distinct peaks would correspond to the carbonyl carbons (acid and amide), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the lipid tail. researchgate.net
2D NMR (COSY, HMQC, HMBC, NOESY):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the Dap residue and the octanoyl chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connectivity between the octanoyl group and the β-amino group of the Dap residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. In peptides incorporating this compound, NOESY is vital for determining the three-dimensional structure and studying intermolecular interactions that drive self-assembly. researchgate.net
| Moiety | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Fmoc Group | Aromatic CH | 7.30 - 7.80 | 120 - 144 |
| CH/CH₂ | 4.20 - 4.50 | 47 - 67 | |
| L-Dap Residue | α-CH | ~4.40 | ~53 |
| β-CH₂ | ~3.50 | ~40 | |
| Octanoyl Chain | α-CH₂ (to C=O) | ~2.20 | ~36 |
| Aliphatic (CH₂)n | 1.20 - 1.60 | 22 - 32 | |
| Terminal CH₃ | ~0.88 | ~14 | |
| Carbonyls | Carboxylic Acid (COOH) | - | ~174 |
| Carbamate (Fmoc NH-COO) | - | ~156 | |
| Amide (Dap NH-CO-Oct) | - | ~173 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful synthesis and purity of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a compound. sannova.net
Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. For this compound, HRMS would be used to verify its exact molecular weight, distinguishing it from potential impurities or byproducts of the synthesis. nih.gov The high resolving power of these instruments makes it easier to separate and correctly identify a wide array of molecular species in an analytical sample. sannova.net
| Molecular Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₂₆H₃₂N₂O₅ | [M+H]⁺ | 453.23840 |
| [M+Na]⁺ | 475.22034 | |
| [M+K]⁺ | 491.19428 | |
| [M-H]⁻ | 451.22385 |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups and probing the secondary structure of peptides. researchgate.netunibo.it For this compound, FTIR can confirm the presence of key chemical bonds and is especially useful for studying the intermolecular hydrogen bonding that occurs during self-assembly. mdpi.comresearchgate.net
Key spectral regions include:
Amide A (~3300 cm⁻¹): Associated with N-H stretching vibrations. The position of this band can indicate hydrogen bonding. researchgate.net
C-H Stretching (~2850-3000 cm⁻¹): Confirms the presence of the aliphatic octanoyl chain and the Fmoc group.
Carbonyl (C=O) Stretching (~1600-1750 cm⁻¹): This region is highly informative. It contains signals from the carboxylic acid, the Fmoc carbamate, and the octanoyl amide.
Amide I (~1620-1700 cm⁻¹) and Amide II (~1510-1580 cm⁻¹): These bands arise from vibrations of the peptide backbone. Their positions are highly sensitive to the secondary structure. A strong peak around 1630-1640 cm⁻¹ is often indicative of β-sheet formation, a common structural motif in the self-assembly of Fmoc-peptides. nih.govmdpi.com
| Frequency Range (cm⁻¹) | Vibration | Associated Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide, Carbamate |
| 2850-2960 | C-H Stretch | Aliphatic (Octanoyl) |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1695 | C=O Stretch | Carbamate (Fmoc) |
| ~1645 | C=O Stretch (Amide I) | Amide (Dap-Octanoyl) |
| ~1540 | N-H Bend, C-N Stretch (Amide II) | Amide, Carbamate |
Microscopic and Imaging Techniques for Investigating Higher-Order Assemblies
Due to the amphiphilic nature conferred by the aromatic Fmoc group and the aliphatic octanoyl chain, peptides containing this compound are expected to self-assemble into higher-order nanostructures in solution. rsc.org Microscopic techniques are essential for visualizing these assemblies and understanding their morphology.
Electron microscopy provides direct visualization of the nanoscale morphologies formed by self-assembling molecules.
Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the assembled structures. Samples are typically prepared by drop-casting a dilute solution of the peptide onto a carbon-coated grid, followed by negative staining (e.g., with uranyl acetate) to enhance contrast. nih.gov TEM can reveal the formation of various morphologies such as nanofibers, nanoribbons, nanotubes, or micelles. rsc.orgacs.org It provides critical information on the dimensions (width and length) of these nanostructures. researchgate.net
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of bulk materials, such as hydrogels formed from the self-assembled nanofibers. nih.gov It provides a three-dimensional perspective on the porous network structure of the gel, which is crucial for applications in areas like tissue engineering. nih.govnih.gov
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information at the nanoscale without the need for vacuum conditions. A sharp tip is scanned across a surface, and the deflection of a cantilever is used to create a high-resolution image. acs.org
For peptides incorporating this compound, AFM can be used to:
Visualize Nanostructures: Image self-assembled structures on a substrate (like mica), providing precise measurements of their height, width, and periodicity. mdpi.com
Probe Nanomechanical Properties: Beyond imaging, AFM can operate in a force spectroscopy mode to measure the mechanical properties of the assembled structures. umd.edu By "poking" the surface of a nanofiber or hydrogel, one can determine its stiffness, elasticity (Young's modulus), and adhesion forces. researchgate.net This information is critical for designing biomaterials with specific mechanical characteristics.
Fluorescence Imaging and Spectroscopy for Real-Time Monitoring (with fluorescently tagged Dap derivatives)
Fluorescence-based techniques offer powerful tools for the real-time monitoring of molecular processes, and the study of this compound is no exception. Through the strategic attachment of fluorescent reporters to Dap derivatives, researchers can gain insights into the localization, dynamics, and interactions of these molecules within complex biological or chemical systems. While direct studies employing fluorescently tagged this compound are not extensively documented, the principles established with other fluorescently labeled amino acids and peptides provide a clear framework for its potential applications.
Fluorescent D-amino acids (FDAAs), for instance, have been successfully used to probe peptidoglycan synthesis in bacteria, demonstrating the feasibility of incorporating modified amino acids into biological processes and visualizing them. This approach could be adapted to track the incorporation and distribution of acylated Dap derivatives in various contexts.
Real-time monitoring of peptide self-assembly is another area where fluorescence techniques have proven invaluable. Methods like Fluorescence Lifetime Imaging Microscopy (FLIM) and single-molecule Fluorescence Lifetime Correlation Spectroscopy (FLCS) have been used to study the early stages of the self-assembly of fluorenylmethyloxycarbonyl-diphenylalanine (Fmoc-FF), providing single-molecule resolution of fiber formation kinetics and peptide packaging. rsc.org Similar methodologies could be applied to fluorescently tagged this compound to elucidate the influence of the octanoyl chain on the dynamics of self-assembly.
The following table summarizes potential fluorescent probes and their applications for studying acylated Dap derivatives:
| Fluorescent Probe Type | Potential Application in Dap Derivative Research | Monitored Parameters |
| Intrinsic Fmoc Fluorescence | Monitoring of self-assembly and environmental changes. | Changes in fluorescence intensity and wavelength maxima upon aggregation or binding. |
| Extrinsic Fluorophores (e.g., Dansyl, BODIPY) | Covalently attached to the Dap backbone for tracking. | Real-time localization in cells or tissues, monitoring of enzymatic cleavage or modification. |
| Environment-Sensitive Probes | Probing the hydrophobicity of binding pockets or aggregates. | Shifts in emission spectra or quantum yield upon changes in the local environment. |
By employing these advanced imaging and spectroscopic techniques, researchers can obtain a dynamic and detailed understanding of the behavior of fluorescently tagged Dap derivatives, paving the way for a more complete picture of the structure-function relationships of this compound.
In Silico Modeling and Simulation for Structure-Function Relationships
Computational approaches are indispensable for elucidating the complex interplay between the structure of this compound and its functions at a molecular level. In silico modeling and simulation provide a powerful lens through which to examine peptide-target interactions and self-assembly mechanisms with atomic-level detail, complementing and guiding experimental studies.
Molecular Docking and Dynamics Simulations of Peptide-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for predicting and analyzing the interactions between a ligand, such as a peptide derived from this compound, and its biological target. mdpi.com
Molecular Docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For peptides derived from this compound, docking studies can be employed to:
Identify potential binding sites on a target protein.
Predict the binding affinity and pose of the peptide within the active site.
Understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. In the context of this compound-derived peptides, MD simulations can:
Assess the stability of the docked peptide-protein complex.
Reveal conformational changes in both the peptide and the target protein upon binding.
Calculate the free energy of binding, providing a more accurate estimation of binding affinity.
The following table outlines key parameters and insights that can be obtained from these simulation techniques for a hypothetical interaction between a peptide containing L-Dap(octanoyl) and a target protein.
| Simulation Technique | Key Parameters | Insights Gained |
| Molecular Docking | Binding energy (kcal/mol), inhibition constant (Ki), hydrogen bond interactions, hydrophobic contacts. | Prediction of binding affinity and identification of critical residues for interaction. |
| Molecular Dynamics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), potential energy, radial distribution function. | Assessment of complex stability, flexibility of peptide and target, and detailed analysis of intermolecular interactions over time. |
These computational approaches are instrumental in rational drug design, enabling the optimization of peptide-based inhibitors and modulators of protein function.
Prediction of Self-Assembly Mechanisms and Thermodynamic Parameters
The self-assembly of peptides into ordered nanostructures is a phenomenon of great interest, and computational modeling plays a crucial role in understanding the underlying mechanisms and driving forces. researchgate.net For an amphiphilic molecule like this compound, which combines the aromatic Fmoc group, a flexible amino acid linker, and a hydrophobic octanoyl chain, predicting its self-assembly behavior is a complex task well-suited for in silico methods.
Coarse-Grained (CG) and All-Atom (AA) MD Simulations are used to investigate the process of self-assembly from the initial random distribution of monomers to the formation of ordered aggregates. These simulations can reveal:
The critical steps and intermediates in the assembly pathway.
The morphology of the resulting nanostructures (e.g., fibrils, micelles, or sheets).
The role of different non-covalent interactions (π-π stacking of Fmoc groups, hydrophobic interactions of octanoyl chains, and hydrogen bonding) in driving the assembly. rsc.org
The thermodynamic parameters governing self-assembly can also be calculated from these simulations, providing quantitative insights into the stability of the assembled structures.
The table below summarizes key thermodynamic parameters and their significance in the context of this compound self-assembly.
| Thermodynamic Parameter | Significance in Self-Assembly |
| Gibbs Free Energy of Assembly (ΔG_assembly) | Indicates the spontaneity of the self-assembly process. A negative value signifies a favorable assembly. |
| Enthalpy of Assembly (ΔH_assembly) | Reflects the contribution of non-covalent interactions to the stability of the aggregate. |
| Entropy of Assembly (ΔS_assembly) | Represents the change in disorder of the system upon assembly. This includes contributions from the peptide molecules and the surrounding solvent. |
| Critical Aggregation Concentration (CAC) | The concentration above which self-assembly into ordered structures occurs. |
By leveraging these computational tools, researchers can develop a predictive understanding of how modifications to the chemical structure of this compound, such as altering the length of the acyl chain or changing the amino acid linker, would impact its self-assembly properties. rsc.org This knowledge is vital for the rational design of novel peptide-based biomaterials with tailored nanostructures and functions.
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-octanoyl-L-diaminopropionic acid |
| Dap | Diaminopropionic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Fmoc-FF | N-(9-Fluorenylmethyloxycarbonyl)-diphenylalanine |
| Dansyl | 5-(Dimethylamino)naphthalene-1-sulfonyl |
| BODIPY | Boron-dipyrromethene |
Future Perspectives and Emerging Research Directions
Innovations in Peptide Engineering and Biologics Design Utilizing Modified Dap Scaffolds
The incorporation of modified 2,3-diaminopropionic acid (Dap) scaffolds, such as Fmoc-L-Dap(octanoyl)-OH, is a key strategy in modern peptide engineering and the design of novel biologics. The octanoyl group, an eight-carbon acyl chain, introduces lipophilicity, which can significantly enhance the therapeutic properties of peptides. nih.gov Lipidation has been shown to improve the antimicrobial potency of host defense peptides (HDPs) by facilitating stronger interactions with bacterial cell membranes. nih.gov Research indicates that acyl chains of 8 to 12 carbons are often optimal for improving the activity of lipidated HDPs. nih.gov
The versatility of the Dap scaffold allows for precise modifications that can alter the structure and function of peptides. For instance, substituting specific amino acids with Dap residues has been used to introduce positive charges into the pore-lining interface of synthetic channel-forming peptides, which can increase their conductance. nih.gov This approach to peptide modification is a cornerstone of channel replacement therapy, a novel treatment modality for diseases caused by defective endogenous ion channels. nih.gov
Furthermore, the use of non-proteinogenic amino acids, including acylated Dap derivatives, is a promising strategy to enhance the chemical stability of peptides against digestive enzymes. mdpi.com This is crucial for developing orally available peptide drugs. The ability to create customized amino acid building blocks opens up possibilities for designing biologics with tailored properties, such as pH-sensitive peptides for targeted drug delivery. bristol.ac.ukkcl.ac.uk Peptides incorporating Dap have been shown to exhibit conformational changes in response to pH shifts within the endosomal range, making them effective vectors for delivering nucleic acids into cells. kcl.ac.uk
The convergence of these strategies—lipidation, strategic residue substitution, and the use of unnatural amino acids—is driving the development of next-generation biologics with improved stability, specificity, and efficacy. Modified Dap scaffolds are also being explored in the creation of self-assembling peptide-based nanomaterials and for modifying polymer scaffolds in tissue engineering. americanpeptidesociety.orgnih.gov
Table 1: Examples of Innovations Using Modified Dap Scaffolds
| Innovation Area | Application of Modified Dap Scaffold | Research Finding | Source |
|---|---|---|---|
| Antimicrobial Peptides | Lipidation with acyl chains | Acyl chains of 8-12 carbons often optimize antibacterial activity. nih.gov | nih.gov |
| Channel Replacement Therapy | Introduction of positive charges in pore-lining residues | Dap substitutions can increase the conductance of synthetic ion channels. nih.gov | nih.gov |
| Gene Delivery | Creation of pH-sensitive peptides | Dap-containing peptides can facilitate endosomal escape for nucleic acid delivery. kcl.ac.uk | kcl.ac.uk |
| Peptide Stability | Incorporation of non-proteinogenic amino acids | Enhances resistance to degradation by digestive enzymes. mdpi.com | mdpi.com |
| Tissue Engineering | Modification of polymer scaffolds | Enriches biomaterials with pro-adhesive sequences to support cell anchorage. nih.gov | nih.gov |
Translational Research: From Fundamental Discoveries to Preclinical Applications
The journey of compounds like this compound from the laboratory to potential clinical use is paved by translational research. This involves applying fundamental discoveries about the compound's properties to preclinical models of human disease. A significant area of application is in the development of novel drug and gene delivery systems.
For example, researchers have developed amino acid-modified lipid nanoparticles (LNPs) for the delivery of small interfering RNAs (siRNAs) to cancer cells. nih.gov These LNPs, which can be synthesized using building blocks like acylated Dap, have demonstrated effective gene silencing and tumor suppression in pancreatic cancer mouse models. nih.gov The inherent biodegradability of these amino acid-based lipids also contributes to lower cytotoxicity compared to other delivery agents. nih.gov
Another promising translational avenue is the use of Dap-containing peptides to combat the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications and other diseases. researchgate.netnih.gov Peptides with an N-terminal Dap residue have been shown to be effective scavengers of methylglyoxal (B44143), a reactive precursor to AGEs. researchgate.netnih.gov Preclinical studies have demonstrated the potential of these peptides to inhibit protein modification and have shown them to be non-mutagenic in the Ames assay. researchgate.netnih.gov
Furthermore, diaminopropionic acid lipopeptides have been synthesized and characterized for their potential in gene delivery. researchgate.net These studies focus on the biophysical properties of the complexes formed with plasmid DNA, assessing their size, homogeneity, and ability to protect the nucleic acid from degradation, which are all critical parameters for successful preclinical development.
Table 2: Preclinical Applications of Dap-Modified Molecules
| Application Area | Molecule Type | Preclinical Model/Assay | Key Finding | Source |
|---|---|---|---|---|
| Cancer Therapy | Amino acid-modified Lipid Nanoparticles | Pancreatic cancer mouse model | Significant silencing of target genes and suppression of tumor progression. nih.gov | nih.gov |
| AGE Inhibition | N-terminal Dap peptides | In vitro protein modification assays, Ames assay | Efficiently scavenge methylglyoxal to prevent AGE formation; found to be non-mutagenic. researchgate.netnih.gov | researchgate.netnih.gov |
| Gene Delivery | Dap lipopeptides | Biophysical characterization (particle size, DNase I protection) | Form small, homogenous DNA particles that protect against enzymatic degradation. | |
| Ion Channel Modulation | Dap-substituted synthetic peptides | Xenopus oocytes, MDCK cells | Induce larger, voltage-dependent currents compared to parent compounds. nih.gov | nih.gov |
Interdisciplinary Approaches in Chemical Biology and Materials Science
This compound and similar lipidated amino acids are powerful tools that bridge chemical biology and materials science. In chemical biology, they are used to create sophisticated probes and functional molecules to interrogate and manipulate biological systems. In materials science, their self-assembly properties are harnessed to construct novel nanomaterials and functional polymers.
A key interdisciplinary application is the development of advanced drug delivery vehicles. Lipidated poly(amino acid)s (LPAAs) can self-assemble into nanostructures like micelles and nanoparticles. biorxiv.org These structures can encapsulate therapeutic agents, and their surfaces can be modified with targeting moieties, such as aptamers, to achieve cell-specific drug delivery. biorxiv.org This approach combines polymer chemistry, nanotechnology, and molecular biology to create versatile therapeutic platforms. biorxiv.org
The study of how lipidated amino acids interact with and insert into cell membranes is a fundamental area of research in chemical biology. aip.org Understanding these interactions is crucial for designing membrane-active peptides and drug delivery systems. Molecular dynamics simulations are often employed to model these processes and predict the behavior of modified amino acids within different lipid bilayers. aip.org
In materials science, the modification of polymer scaffolds with peptides and amino acids is a widely used strategy in tissue engineering. nih.gov Incorporating molecules like acylated Dap can enhance the biocompatibility of scaffolds and introduce specific biological signals that regulate cell adhesion, proliferation, and differentiation. nih.gov Furthermore, poly(amino acid)s are being explored for a wide range of biomedical applications due to their biocompatibility and biodegradability. nih.gov For instance, poly-L-lysine is studied as a non-viral vector for gene delivery, while poly(glutamic acid) is used in the preparation of nanoparticles for delivering anti-cancer drugs. nih.gov
Sustainable Synthesis and Biomanufacturing of this compound and its Derivatives
The increasing use of modified amino acids in research and industry necessitates the development of sustainable and efficient manufacturing processes. Green chemistry principles are being actively applied to the synthesis of Fmoc-protected amino acids and the subsequent solid-phase peptide synthesis (SPPS) in which they are used.
Conventional Fmoc/tBu SPPS is known for its high consumption of hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). csic.es Research into greening SPPS focuses on replacing these solvents with more environmentally benign alternatives. csic.esrsc.org Additionally, new protocols are being developed to reduce solvent use by, for example, combining the coupling and deprotection steps, which can lead to significant savings in solvent and time. peptide.com Some approaches even explore the use of water as a solvent for peptide synthesis, utilizing water-dispersible nanoparticles of Fmoc-amino acids. semanticscholar.org
The synthesis of the Fmoc-amino acid building blocks themselves is also a target for green chemistry. This includes developing protocols that use agro-waste-derived solvents or avoid hazardous reagents. nih.gov
Beyond chemical synthesis, biomanufacturing offers a promising route for the production of modified amino acids. fas.org While the primary market for synthetically produced amino acids is pharmaceuticals, there is a growing need for cost-effective, scalable production methods for various biomanufacturing applications. fas.org The use of modified amino acids can simplify complex bioprocessing steps, such as fed-batch cell culture, by enabling the formulation of highly concentrated, neutral pH feeds, thereby increasing productivity. pharmtech.comsigmaaldrich.com Grand challenges have been proposed to spur innovation in developing reduced-cost, scalable production methods for amino acids to support the expansion of the bioeconomy. fas.org
Table 3: Approaches to Sustainable Synthesis and Manufacturing
| Approach | Area | Description | Potential Impact | Source |
|---|---|---|---|---|
| Green Solvents in SPPS | Peptide Synthesis | Replacing hazardous solvents (DMF, NMP) with greener alternatives. | Reduces environmental impact and improves worker safety. csic.esrsc.org | csic.esrsc.org |
| In Situ Fmoc Removal | Peptide Synthesis | Combining coupling and deprotection steps into a single operation. | Achieves significant savings in solvent consumption (up to 75%). peptide.com | peptide.com |
| Aqueous SPPS | Peptide Synthesis | Using water-dispersible nanoparticles of Fmoc-amino acids in water. | Eliminates the need for organic solvents, representing a major green advancement. semanticscholar.org | semanticscholar.org |
| Simplified Fed-Batch Processes | Biomanufacturing | Using soluble modified amino acids to create concentrated, neutral pH feeds. | Lowers feed volume, reduces pH spikes, and can increase product titer. pharmtech.comsigmaaldrich.com | pharmtech.comsigmaaldrich.com |
| Grand Challenge Funding | Biomanufacturing | Investing in research for cost-effective, scalable production of amino acids. | Drives down costs of inputs for biomanufactured products like monoclonal antibodies. fas.org | fas.org |
Q & A
Basic: What handling precautions are critical for Fmoc-L-Dap(octanoyl)-OH to minimize decomposition during peptide synthesis?
Methodological Answer:
this compound requires strict control of environmental factors to prevent degradation. Key precautions include:
- Storage: Maintain at +2°C to +8°C under inert gas (e.g., argon) to avoid moisture absorption and oxidative side reactions .
- PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
- Workflow: Conduct all weighing and handling in a fume hood to limit exposure to airborne particles .
Supporting Data:
| Property | Value/Recommendation | Source |
|---|---|---|
| Decomposition Temperature | >145°C (thermal decomposition) | |
| Hazardous Decomposition | CO, CO₂, NOₓ (under fire) |
Basic: Which solvents are optimal for dissolving this compound in SPPS, and how should solubility be validated?
Methodological Answer:
The compound’s solubility varies by solvent polarity. Recommended solvents include:
- Primary: DMF or DCM (0.1–0.5 M) for coupling reactions.
- Validation: Prepare stock solutions at 10 mM, sonicate at 37°C for 15 minutes, and centrifuge (10,000 ×g) to remove undissolved particles .
Supporting Data:
| Solvent | Solubility (mg/mL) | Notes | Source |
|---|---|---|---|
| DMF | >50 | Preferred for Fmoc chemistry | |
| DCM | ~30 | Use with tertiary amines | |
| Water | <1 | Not recommended |
Advanced: How can researchers address contradictory solubility data for this compound in published protocols?
Methodological Answer:
Discrepancies often arise from variations in purity, solvent batches, or measurement techniques. To resolve:
Purity Assessment: Verify via HPLC (≥95% purity; C18 column, 0.1% TFA/ACN gradient).
Standardized Testing: Use dynamic light scattering (DLS) to quantify aggregation in solvents like DMF.
Sonication Trials: Apply controlled heating (37°C) with sonication to assess kinetic solubility .
Case Study:
A 2023 study found batch-dependent solubility differences due to residual acetic acid in commercial samples. Pre-treatment with activated molecular sieves improved consistency .
Advanced: What structural features of the octanoyl side chain influence peptide coupling efficiency compared to other acylated derivatives?
Methodological Answer:
The octanoyl chain balances hydrophobicity and steric effects:
- Reactivity: Shorter chains (e.g., decanoyl) reduce steric hindrance, accelerating acylation. Longer chains (e.g., myristoyl) slow coupling due to bulk .
- Solubility: Octanoyl’s C8 length enhances solubility in organic solvents vs. shorter (C4) or longer (C18) analogs.
Supporting Data (Acyl Chain Impact):
| Derivative | Coupling Rate (Relative) | Solubility in DMF (mg/mL) | Source |
|---|---|---|---|
| Fmoc-L-Dap(decanoyl)-OH | 1.2× | 60 | |
| Fmoc-L-Dap(myristoyl)-OH | 0.7× | 20 | |
| This compound | 1.0× (reference) | 50 |
Advanced: How can researchers mitigate side reactions during this compound incorporation into hydrophobic peptide sequences?
Methodological Answer:
Hydrophobic sequences increase aggregation, reducing coupling efficiency. Mitigation strategies:
Double Coupling: Use HOBt/DIC activation with extended reaction times (2–4 hrs).
Backbone Amide Protection: Incorporate pseudoproline dipeptides to disrupt β-sheet formation.
Solvent Additives: Add 2% v/v DMSO to DMF to improve resin swelling .
Validation:
A 2024 study reported 98% coupling efficiency for a transmembrane domain peptide using DMSO-modified DMF .
Basic: What analytical methods are recommended for confirming this compound purity and identity?
Methodological Answer:
- HPLC: C18 column, 0.1% TFA/ACN gradient (10–90% over 20 min), UV detection at 265 nm (Fmoc absorbance).
- Mass Spectrometry: ESI-MS in positive mode; expected [M+H]⁺ = 453.3 (theoretical: 452.54 g/mol) .
Data Interpretation:
- Purity Threshold: ≥95% area under the curve (AUC) for the main peak.
- Common Impurities: Hydrolyzed Fmoc (retention time ~5 min) or residual octanoic acid .
Advanced: What environmental hazards are associated with this compound, and how should waste be managed?
Methodological Answer:
- Ecotoxicity: Classified as “strongly water hazardous” (Water Hazard Class 3). Avoid discharge into waterways due to potential bioaccumulation .
- Waste Disposal: Incinerate via licensed facilities at >1000°C to ensure complete degradation. Collect contaminated solvents in halogen-resistant containers .
Regulatory Compliance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
